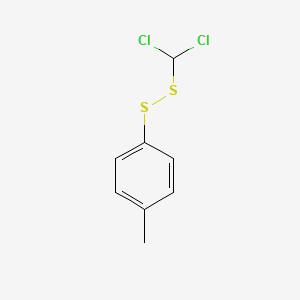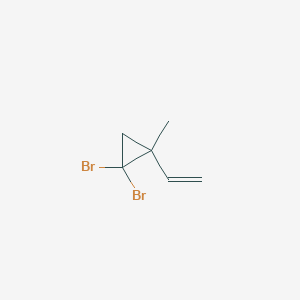
1,1-Dibromo-2-ethenyl-2-methylcyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dibromo-2-ethenyl-2-methylcyclopropane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclopropane ring with two bromine atoms and an ethenyl group attached to the same carbon, along with a methyl group on the adjacent carbon. The presence of these substituents imparts unique chemical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dibromo-2-ethenyl-2-methylcyclopropane can be synthesized through various methods. One common approach involves the bromination of 2-ethenyl-2-methylcyclopropane using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄). The reaction typically proceeds at room temperature, resulting in the addition of bromine atoms to the cyclopropane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1,1-Dibromo-2-ethenyl-2-methylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles, leading to the formation of new compounds.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace bromine atoms with other nucleophiles.
Electrophilic Addition: Electrophiles like hydrogen bromide (HBr) or sulfuric acid (H₂SO₄) can add to the ethenyl group.
Elimination: Strong bases like sodium ethoxide (NaOEt) can induce elimination reactions.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atoms.
Addition: Compounds with new substituents added to the ethenyl group.
Elimination: Formation of alkenes with double bonds.
科学的研究の応用
1,1-Dibromo-2-ethenyl-2-methylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,1-dibromo-2-ethenyl-2-methylcyclopropane involves its interaction with molecular targets through its reactive bromine atoms and ethenyl group. These functional groups can form covalent bonds with nucleophiles, leading to the modification of target molecules. The compound’s reactivity is influenced by the strain in the cyclopropane ring, which makes it more susceptible to chemical reactions.
類似化合物との比較
Similar Compounds
1,1-Dibromo-2-methylcyclopropane: Lacks the ethenyl group, resulting in different reactivity and applications.
1,2-Dibromoethane: Contains a linear chain instead of a cyclopropane ring, leading to distinct chemical properties.
2-Bromo-2-methylpropane: Features a different arrangement of bromine and methyl groups, affecting its reactivity.
Uniqueness
1,1-Dibromo-2-ethenyl-2-methylcyclopropane is unique due to the combination of a strained cyclopropane ring, two bromine atoms, and an ethenyl group. This combination imparts specific reactivity and makes it a valuable compound for various chemical transformations and applications.
特性
CAS番号 |
60288-34-8 |
|---|---|
分子式 |
C6H8Br2 |
分子量 |
239.94 g/mol |
IUPAC名 |
1,1-dibromo-2-ethenyl-2-methylcyclopropane |
InChI |
InChI=1S/C6H8Br2/c1-3-5(2)4-6(5,7)8/h3H,1,4H2,2H3 |
InChIキー |
PMZBTQHSPQUSAV-UHFFFAOYSA-N |
正規SMILES |
CC1(CC1(Br)Br)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


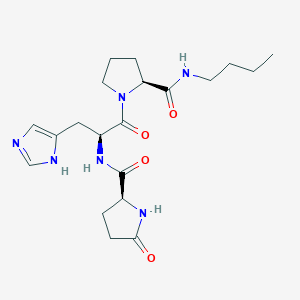
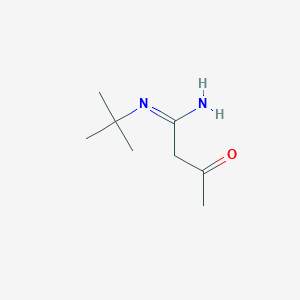
![2-[(1E)-3-Ethyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B14604990.png)
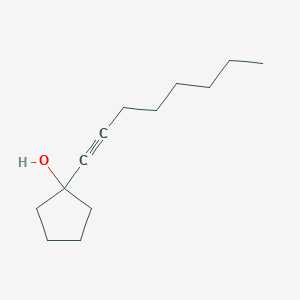
![1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide](/img/structure/B14605019.png)
![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)
![3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane](/img/structure/B14605030.png)
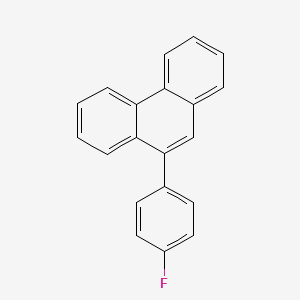
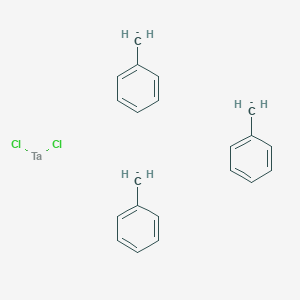
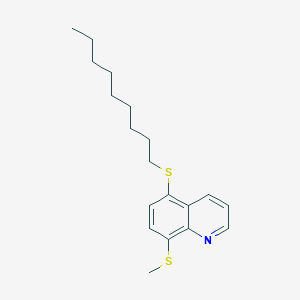
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)
![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)
